3-Cyclobutyloxetan-3-OL
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Overview
Description
“3-Cyclobutyloxetan-3-OL” is a chemical compound with the CAS Number: 1416440-44-2 . It has a molecular weight of 128.17 and is typically in liquid form . The IUPAC name for this compound is 3-cyclobutyl-3-oxetanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Cyclodextrins and Molecular Chelation
Cyclodextrins and Their Uses : Cyclodextrins are cyclic oligosaccharides known for their ability to form host-guest type inclusion complexes. This property allows for significant modification of the physical and chemical properties of the materials they complex with, finding applications in drug delivery, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis. Their negligible cytotoxic effects make them particularly useful in pharmaceutical applications (E. M. Martin, De J. Valle, E. Del, Valle, 2004).
Transition-Metal Phosphors and Cyclometalating Ligands
Transition-Metal Phosphors with Cyclometalating Ligands : These compounds are utilized in creating phosphorescent complexes for organic light-emitting diodes (OLEDs) applications. The ability to fine-tune emission wavelengths across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions makes them valuable in opto-electronic applications, potentially leading to advancements in phosphorescent displays and illumination devices (Y. Chi, P. Chou, 2010).
Nanosponges and Advanced Delivery Systems
Cyclodextrin-based Nanosponges : These innovative cross-linked cyclodextrin polymers form highly porous nanoparticles, which can be used to improve the solubility of poorly water-soluble molecules, protect substances from degradation, and serve as carriers in pharmaceuticals, cosmetics, and agrochemistry. Their controlled release properties and biodegradability make them an attractive option for drug delivery systems (A. Sherje, B. Dravyakar, Darshana Kadam, Mrunal Jadhav, 2017).
Analytical Methods and Antioxidant Activity
Analytical Methods in Determining Antioxidant Activity : The study of antioxidants involves various assays to determine antioxidant activity, crucial for food engineering, medicine, and pharmacy fields. Cyclodextrins can potentially play a role in enhancing these assays, contributing to the development of more accurate and efficient methods for antioxidant analysis (I. Munteanu, C. Apetrei, 2021).
Safety and Hazards
The safety information for “3-Cyclobutyloxetan-3-OL” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Mode of Action
It has been suggested that oxetan-3-ol, a structural unit of 3-cyclobutyloxetan-3-ol, may serve as an isostere of the carbonyl moiety, suggesting that it could potentially mimic the carboxylic acid functional group . This implies that this compound might interact with its targets in a similar manner to carboxylic acid-containing compounds.
Result of Action
It has been suggested that oxetan-3-ol and related structures hold promise as isosteric replacements of the carboxylic acid moiety . This suggests that this compound might have similar effects to those of carboxylic acid-containing compounds.
Biochemical Analysis
Biochemical Properties
It has been suggested that oxetan-3-ol and its derivatives, which include 3-Cyclobutyloxetan-3-OL, could serve as potential bioisosteres of the carboxylic acid functional group . This implies that this compound could interact with various enzymes, proteins, and other biomolecules in a manner similar to carboxylic acids .
Molecular Mechanism
It is hypothesized that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-cyclobutyloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUQLZIDUFFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(COC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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